N-Acetyl-S-(4-nitrophenyl)cysteinylglycine
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Overview
Description
N-Acetyl-S-(4-nitrophenyl)cysteinylglycine: is a synthetic compound that belongs to the class of cysteine conjugates It is characterized by the presence of an acetyl group, a nitrophenyl group, and a cysteinylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(4-nitrophenyl)cysteinylglycine typically involves the reaction of N-acetylcysteine with 4-nitrophenylglycine under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(4-nitrophenyl)cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cysteinylglycine derivatives.
Scientific Research Applications
N-Acetyl-S-(4-nitrophenyl)cysteinylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its role as a drug precursor or metabolite.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-nitrophenyl)cysteinylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biochemical pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- N-Acetyl-S-(4-nitrophenyl)-L-cysteine
- N-Acetyl-S-(4-nitrophenyl)-L-cysteinylglycine
Comparison: N-Acetyl-S-(4-nitrophenyl)cysteinylglycine is unique due to its specific structure, which includes both an acetyl group and a nitrophenyl group attached to a cysteinylglycine moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, N-Acetyl-S-(4-nitrophenyl)-L-cysteine lacks the glycine moiety, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
2-[[(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6S/c1-8(17)15-11(13(20)14-6-12(18)19)7-23-10-4-2-9(3-5-10)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,20)(H,15,17)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYTZXHLNVVKRI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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